2,6-Dimethylquinoline

Descripción general

Descripción

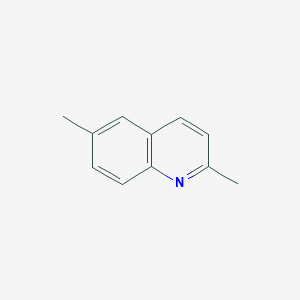

La 2,6-Dimetilquinolina es un compuesto orgánico con la fórmula molecular C11H11N. Es un derivado de la quinolina, caracterizado por la presencia de dos grupos metilo en las posiciones 2 y 6 del anillo de quinolina. Este compuesto también se conoce por otros nombres, como p-toluquinaldina y 6-metilquinaldina . Es un sólido cristalino con un punto de fusión de 57-59°C y un punto de ebullición de 266-267°C .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 2,6-Dimetilquinolina se puede sintetizar a través de varios métodos. Un método común involucra la síntesis de Skraup, que comienza con la adición de Michael de nitrógeno de anilina a propenal, seguida de sustitución aromática electrofílica, deshidratación y oxidación para producir derivados de quinolina . Otro método involucra la reacción de 2,4(1H,3H)-quinolindionas con dietil acetilendicarboxilato en presencia de trietilamina en etanol .

Métodos de Producción Industrial: La producción industrial de 2,6-Dimetilquinolina típicamente involucra la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son de propiedad privada y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2,6-Dimetilquinolina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Este compuesto se puede oxidar usando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de quinolina, a menudo utilizando reactivos como halógenos o agentes nitrantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de quinolina .

Aplicaciones Científicas De Investigación

Organic Synthesis

DMQ serves as a versatile building block in the synthesis of various organic molecules. Its utility in pharmaceutical development is particularly notable, where it contributes to the creation of complex drug compounds. Additionally, it plays a significant role in the synthesis of agrochemicals that enhance agricultural productivity.

Fluorescent Dyes

The compound is utilized in the production of fluorescent dyes which are crucial for biological imaging and diagnostics. These dyes improve visibility in research applications, allowing for better visualization of cellular processes and structures.

Chemical Intermediates

DMQ acts as an important intermediate in the manufacturing of specialty chemicals. Its unique properties enhance product performance in various applications, including coatings and adhesives.

Corrosion Inhibitors

In the automotive and aerospace industries, DMQ is formulated into corrosion inhibitors for metals. These inhibitors provide superior protection compared to traditional methods, extending the lifespan of metal components.

Research in Material Science

The compound is employed in material science research, particularly in developing new polymers and coatings that require enhanced thermal stability and chemical resistance. This application is vital for creating materials that can withstand harsh environmental conditions.

Case Study 1: Pharmaceutical Development

A study highlighted the role of DMQ as a precursor in synthesizing novel pharmaceutical agents with improved efficacy against specific diseases. The compound's ability to facilitate complex reactions has led to the development of drugs with enhanced therapeutic profiles.

Case Study 2: Biodegradation Research

Research on the biodegradation pathways of DMQ revealed its potential for environmental applications. The study identified microbial strains capable of degrading DMQ, providing insights into bioremediation strategies for contaminated sites .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Facilitates complex drug synthesis |

| Fluorescent Dyes | Biological imaging | Enhances visibility in research |

| Chemical Intermediates | Specialty chemicals manufacturing | Improves product performance |

| Corrosion Inhibitors | Metal protection in automotive/aerospace | Superior corrosion resistance |

| Material Science | Development of polymers/coatings | Enhanced thermal stability and resistance |

Mecanismo De Acción

La 2,6-Dimetilquinolina ejerce sus efectos principalmente a través de la inhibición de las enzimas citocromo P450. Inhibe CYP1A2 con una IC50 de 3.3 µM y CYP2B6 con una IC50 de 480 µM . La inhibición de estas enzimas afecta el metabolismo de varios sustratos, incluidos fármacos y compuestos endógenos, interfiriendo con sus vías de metabolismo oxidativo.

Compuestos Similares:

- 2,7-Dimetilquinolina

- 6-Metilquinolina

- 8-Nitroquinolina

- 7-Metilquinolina

Comparación: La 2,6-Dimetilquinolina es única debido a sus efectos inhibitorios específicos sobre las enzimas CYP1A2 y CYP2B6. Si bien otros derivados de metilquinolina también pueden exhibir actividad biológica, la posición de los grupos metilo en la 2,6-Dimetilquinolina contribuye a sus propiedades químicas y biológicas distintivas .

Comparación Con Compuestos Similares

- 2,7-Dimethylquinoline

- 6-Methylquinoline

- 8-Nitroquinoline

- 7-Methylquinoline

Comparison: 2,6-Dimethylquinoline is unique due to its specific inhibitory effects on CYP1A2 and CYP2B6 enzymes. While other methylquinoline derivatives may also exhibit biological activity, the position of the methyl groups in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

2,6-Dimethylquinoline (DMQ) is a compound belonging to the quinoline family, characterized by its two methyl groups at the 2 and 6 positions of the quinoline ring. This compound has garnered attention due to its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁N

- Molecular Weight : 157.21 g/mol

- CAS Number : 877-43-0

- Physical State : White to light yellow crystalline powder

- Melting Point : 57-59 °C

- Boiling Point : 266.5 °C

1. Cytochrome P450 Inhibition

This compound is recognized for its inhibitory effects on cytochrome P450 enzymes, particularly:

- CYP1A2 : IC50 = 3.3 µM

- CYP2B6 : IC50 = 480 µM

These values indicate that DMQ is a potent inhibitor of CYP1A2, which is involved in the metabolism of various drugs and environmental chemicals. The inhibition of these enzymes can lead to significant drug-drug interactions, impacting therapeutic efficacy and safety .

2. Antimicrobial Activity

Research has demonstrated that derivatives of DMQ exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that DMQ and its derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Activity Index |

|---|---|---|

| DMQ | 19 | 0.95 |

| Standard | Nystatin | - |

The above data illustrates the effectiveness of DMQ in inhibiting bacterial growth compared to standard antibiotics .

3. Anticancer Potential

DMQ has also been explored for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: CYP Enzyme Interaction

A study investigated the interaction between DMQ and CYP2B6 using recombinant human enzymes. Results indicated that DMQ significantly inhibited CYP2B6 activity, suggesting potential implications for drug metabolism in patients taking medications metabolized by this enzyme .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of DMQ derivatives against various pathogens, it was found that modifications to the quinoline structure could enhance antibacterial activity significantly. The study highlighted specific derivatives with improved potency against resistant strains of bacteria .

Propiedades

IUPAC Name |

2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPSZKIOGBRMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044153 | |

| Record name | 2,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

877-43-0 | |

| Record name | 2,6-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KST0M1T4MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.